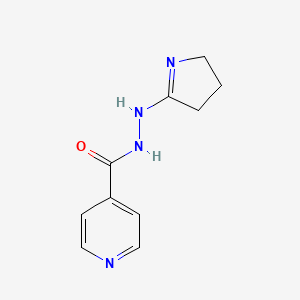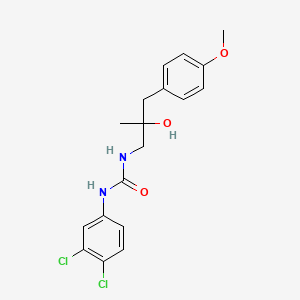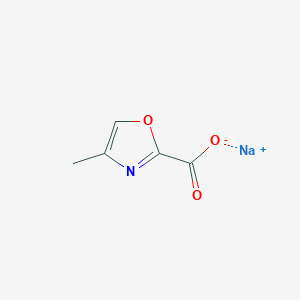
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.
Mécanisme D'action
The mechanism of action of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide involves the donation of a hydrogen atom from the pyrrole ring to a free radical, resulting in the formation of a stable this compound radical. This process is known as the this compound assay and is commonly used to evaluate the antioxidant activity of compounds. The this compound radical is purple in color, and the reduction in its intensity can be measured spectrophotometrically to determine the antioxidant activity of a compound.
Biochemical and Physiological Effects:
This compound has been shown to possess antioxidant properties, which can help to prevent oxidative damage to cells and tissues. It has also been shown to possess anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases. In addition, this compound has been shown to possess antitumor properties and has been used in the development of drugs for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide in lab experiments is that it is a stable and easy-to-use compound that can be readily synthesized. It is also a relatively inexpensive compound, making it accessible to researchers with limited resources. However, one of the limitations of using this compound is that it is not a physiological antioxidant, and its activity may not accurately reflect the antioxidant activity of compounds in vivo.
Orientations Futures
There are several future directions for the research and development of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide. One of the areas of focus is the development of more potent and selective this compound-based drugs for the treatment of cancer and other diseases. Another area of focus is the development of this compound-based materials for use in electronics and other applications. Additionally, there is a need for further research to better understand the mechanism of action and the physiological effects of this compound.
Méthodes De Synthèse
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide can be synthesized by the reaction of 2,3-dihydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form this compound. The overall reaction mechanism involves the formation of a pyridine ring followed by the addition of a pyrrole ring to the intermediate.
Applications De Recherche Scientifique
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess antioxidant properties and has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases. In agriculture, this compound has been used as a plant growth regulator and as a pesticide. In material science, this compound has been used in the development of organic semiconductors and as a dye for solar cells.
Propriétés
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-10(8-3-6-11-7-4-8)14-13-9-2-1-5-12-9/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGUXOJFAIJMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)

![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)

![2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile](/img/structure/B2630778.png)

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)



![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)

